An In-depth Technical Guide to N-Boc-N-desethyl Acetildenafil: Synthesis, Characterization, and Applications
An In-depth Technical Guide to N-Boc-N-desethyl Acetildenafil: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of N-Boc-N-desethyl Acetildenafil, a Boc-protected derivative of N-desethyl Acetildenafil, which is an analog of the phosphodiesterase type 5 (PDE5) inhibitor, Acetildenafil. The tert-butoxycarbonyl (Boc) protecting group plays a crucial role in the multi-step synthesis of complex pharmaceutical intermediates. This document details the synthesis of N-Boc-N-desethyl Acetildenafil from its precursor, its analytical characterization, and the process of deprotection to yield the active amine. The information presented herein is intended to support researchers in the fields of medicinal chemistry, pharmacology, and drug development in understanding and utilizing this compound as a synthetic intermediate.
Introduction
N-Boc-N-desethyl Acetildenafil is a synthetic compound that serves as a key intermediate in the preparation of sildenafil analogs. Sildenafil and its related compounds are potent inhibitors of phosphodiesterase type 5 (PDE5), an enzyme that regulates blood flow in various tissues. The study of these analogs is critical for the development of new therapeutic agents with potentially improved efficacy, selectivity, or pharmacokinetic profiles.
The introduction of the tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen of N-desethyl Acetildenafil is a strategic step in synthetic organic chemistry. The Boc group is widely used due to its stability in a range of reaction conditions and its facile removal under mild acidic conditions. This allows for selective chemical modifications at other positions of the molecule without affecting the protected amine.
This guide will delve into the chemical properties of N-Boc-N-desethyl Acetildenafil, providing a scientific foundation for its synthesis, purification, and analytical characterization.
Chemical Structure and Properties
N-Boc-N-desethyl Acetildenafil is structurally derived from N-desethyl Acetildenafil by the attachment of a tert-butoxycarbonyl group to the secondary amine of the piperazine ring.
Table 1: Physicochemical Properties of N-Boc-N-desethyl Acetildenafil and its Precursor
| Property | N-Boc-N-desethyl Acetildenafil | N-desethyl Acetildenafil |
| CAS Number | 1246820-46-1 | 147676-55-9 |
| Molecular Formula | C₂₈H₃₈N₆O₅ | C₂₃H₃₀N₆O₃ |
| Molecular Weight | 538.65 g/mol | 438.53 g/mol |
| Exact Mass | 538.2958 g/mol | 438.2379 g/mol |
| Appearance | Expected to be a solid | Off-White Solid |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | Soluble in organic solvents. |
Note: Some properties for N-Boc-N-desethyl Acetildenafil are inferred based on the properties of similar Boc-protected compounds and its precursor.
The presence of the bulky and lipophilic Boc group is expected to increase the solubility of the molecule in nonpolar organic solvents compared to its unprotected counterpart.
Synthesis of N-Boc-N-desethyl Acetildenafil
The synthesis of N-Boc-N-desethyl Acetildenafil is achieved through the protection of the secondary amine of N-desethyl Acetildenafil using di-tert-butyl dicarbonate (Boc₂O). This is a standard and high-yielding reaction in organic synthesis.
Reaction Scheme
Caption: Synthesis of N-Boc-N-desethyl Acetildenafil.
Experimental Protocol: Boc Protection of N-desethyl Acetildenafil
This protocol is a representative procedure based on established methods for the Boc protection of secondary amines.
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Dissolution: Dissolve N-desethyl Acetildenafil (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
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Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents), to the solution and stir.
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Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) in the same solvent to the reaction mixture at 0 °C.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride or sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-N-desethyl Acetildenafil as a pure solid.
Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of N-Boc-N-desethyl Acetildenafil.
Mass Spectrometry (MS)
Mass spectrometry is a primary tool for confirming the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.
Table 2: High-Resolution Mass Spectrometry Data for N-Boc-N-desethyl Acetildenafil
| Ion | Calculated m/z | Observed m/z | Reference |
| [M+H]⁺ | 539.2976 | 539.2976 | [1] |
Source: Huang, X., et al. (2025). Rapid Screening and Identification of Illegally Adulterated PDE-5 Inhibitors in Health Wines by UPLC-TOF-MS. Processes, 13(12), 3800.[1][2][3][4]
Expected Fragmentation Pattern:
In tandem mass spectrometry (MS/MS), the fragmentation of the [M+H]⁺ ion of N-Boc-N-desethyl Acetildenafil is expected to involve the loss of the Boc group or fragments thereof. Key expected fragment ions include:
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Loss of isobutylene (56 Da): [M+H - C₄H₈]⁺
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Loss of the entire Boc group (100 Da): [M+H - C₅H₉O₂]⁺, which would correspond to the protonated N-desethyl Acetildenafil.
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Other characteristic fragments arising from the pyrazolopyrimidinone core and the substituted phenyl ring. A study by Huang et al. identified the following fragment ions: 439.2455, 353.1609, 339.1816, 297.1346, and 100.0948 m/z.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for the structural elucidation of the molecule.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the pyrazolopyrimidinone core, the ethoxy group, the propyl group, the aromatic protons, and the piperazine ring. The most significant change compared to the spectrum of N-desethyl Acetildenafil will be the appearance of a singlet integrating to nine protons around 1.4-1.5 ppm, corresponding to the tert-butyl group of the Boc protector. The protons on the piperazine ring adjacent to the Boc-protected nitrogen will also experience a shift in their chemical environment.
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¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule. Key signals to identify include the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the methyl carbons of the tert-butyl group (around 28 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule. A strong absorption band in the region of 1680-1700 cm⁻¹ is characteristic of the carbonyl stretching vibration of the carbamate in the Boc group.
Deprotection of N-Boc-N-desethyl Acetildenafil
The removal of the Boc group is typically the final step to yield the desired N-desethyl Acetildenafil, which can then be used in further biological assays or as a final product. The acid-lability of the Boc group allows for its selective cleavage under mild conditions.
Reaction Scheme
Caption: Deprotection of N-Boc-N-desethyl Acetildenafil.
Experimental Protocol: Boc Deprotection
This protocol is a standard procedure for the acidic cleavage of a Boc protecting group.
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Dissolution: Dissolve N-Boc-N-desethyl Acetildenafil in an anhydrous solvent such as dichloromethane (DCM).
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Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA) (5-10 equivalents) or a solution of hydrogen chloride (HCl) in an organic solvent (e.g., 4M HCl in dioxane), to the solution at 0 °C.
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Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
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Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting residue can be triturated with diethyl ether to precipitate the amine salt.
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Neutralization and Extraction: To obtain the free amine, dissolve the salt in water and basify with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 9-10. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
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Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield N-desethyl Acetildenafil. Further purification can be achieved by chromatography if necessary.
Applications in Drug Development
N-Boc-N-desethyl Acetildenafil is a valuable intermediate for the synthesis of a variety of sildenafil analogs. The Boc-protected piperazine moiety allows for:
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Selective N-alkylation or N-arylation: The unprotected nitrogen of the piperazine ring can be selectively functionalized with various alkyl or aryl groups.
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Amide bond formation: The free amine can be acylated to introduce a wide range of substituents.
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Reductive amination: The secondary amine can react with aldehydes or ketones to introduce diverse side chains.
These synthetic strategies enable the creation of libraries of novel sildenafil analogs for structure-activity relationship (SAR) studies, aiming to identify compounds with enhanced pharmacological properties.
Conclusion
N-Boc-N-desethyl Acetildenafil is a key synthetic intermediate that facilitates the development of novel sildenafil analogs. This technical guide has provided a detailed overview of its chemical properties, including its synthesis, analytical characterization, and deprotection. The methodologies and data presented herein are intended to serve as a valuable resource for researchers in the pharmaceutical sciences, enabling the rational design and synthesis of new chemical entities with potential therapeutic applications.
References
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Huang, X., Li, B., Wang, H., Yang, L., Yi, Z., Fu, Y., & Du, Y. (2025). Rapid Screening and Identification of Illegally Adulterated PDE-5 Inhibitors in Health Wines by UPLC-TOF-MS. Processes, 13(12), 3800. [Link]
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Huang, X., et al. (2025). Rapid Screening and Identification of Illegally Adulterated PDE-5 Inhibitors in Health Wines by UPLC-TOF-MS. ResearchGate. [Link]
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MALDI-TOF-MS spectra of (a) fraction F1 from the C18, (b) P16851, (c)... - ResearchGate. [Link]
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10000 PDFs | Review articles in SILDENAFIL - ResearchGate. [Link]
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Hydroxythio Acetildenafil - Synchemia. [Link]
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Product Page - TLC Pharmaceutical Standards. [Link]
